molecular formula C9H8ClNO2 B1452546 2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole CAS No. 1235440-67-1

2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole

Cat. No.: B1452546
CAS No.: 1235440-67-1
M. Wt: 197.62 g/mol
InChI Key: RWLFHAWCZBSVBC-UHFFFAOYSA-N
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Description

2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole is a heterocyclic compound that features both furan and oxazole rings in its structure

Scientific Research Applications

2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole has several applications in scientific research:

Safety and Hazards

The safety data sheet for “2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole” indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole typically involves the formation of the furan and oxazole rings followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorofuran moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Mechanism of Action

The mechanism of action of 2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole involves its interaction with specific molecular targets. The furan and oxazole rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins or nucleic acids. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromofuran-2-yl)-4,5-dimethyl-1,3-oxazole
  • 2-(3-Methylfuran-2-yl)-4,5-dimethyl-1,3-oxazole
  • 2-(3-Nitrofuran-2-yl)-4,5-dimethyl-1,3-oxazole

Uniqueness

2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with other molecules. This makes it distinct from its analogs with different substituents on the furan ring.

Properties

IUPAC Name

2-(3-chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-5-6(2)13-9(11-5)8-7(10)3-4-12-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLFHAWCZBSVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=C(C=CO2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole
Reactant of Route 2
2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole
Reactant of Route 3
2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole
Reactant of Route 4
Reactant of Route 4
2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole
Reactant of Route 5
2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole
Reactant of Route 6
2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole

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